AZ191

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线:: AZ191 可以通过多种路线合成。一种常见的方法包括 2,4-二氯苯甲醛与 3-氨基苯甲醛的缩合,然后环化形成茚满-1-酮骨架。详细的反应条件和纯化步骤对于获得高产率和纯度至关重要。

工业生产:: 虽然工业规模的生产方法是专有的,但它们可能涉及优化的合成路线、大规模反应和高效的纯化技术。

化学反应分析

AZ191 参与了几种化学反应:

氧化: 它可能会发生氧化反应,可能影响其稳定性或生物活性。

还原: 还原过程可能会改变其官能团。

取代: 可能会发生取代基修饰,影响其药理特性。

常见的试剂包括还原剂(例如,NaBH4)、氧化剂(例如,H2O2)和路易斯酸(例如,AlCl3)。主要产物取决于反应条件和取代基。

科学研究应用

AZ191 的多功能性遍布各个科学领域:

化学: 用作研究 DNA-PK 抑制的工具化合物。

生物学: 研究其对细胞周期调节和凋亡的影响。

医学: 由于其激酶抑制,在癌症治疗中具有潜在的应用。

工业: 可以作为药物开发的先导化合物。

作用机制

AZ191 选择性抑制 DYRK1B(双特异性酪氨酸磷酸化调节激酶 1B),IC50 为 17 nM 。其机制涉及破坏激酶活性,影响下游信号通路。需要进一步研究以阐明其精确靶点。

相似化合物的比较

AZ191 的独特性在于其对 DYRK1B 的选择性。 类似的化合物包括 DYRK1A 和 DYRK2 抑制剂,但 this compound 对 DYRK1B 的效力使其独树一帜 .

生物活性

AZ191 is a potent small molecule inhibitor specifically targeting the dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, given the role of DYRK1B in various cancer types. This article delves into the biological activities of this compound, including its mechanism of action, efficacy in different cancer models, and relevant case studies.

This compound selectively inhibits DYRK1B with an IC50 value of approximately 17 nM, demonstrating significant selectivity over other kinases such as DYRK1A and DYRK2 (IC50 values of 88 nM and 1890 nM, respectively) . DYRK1B is implicated in cell cycle regulation and apoptosis, making it a critical target in cancer therapy. This compound disrupts the phosphorylation of cyclin D1 at Thr(286), a modification that promotes its degradation and is crucial for cell cycle progression .

Key Findings on Mechanism

- Phosphorylation Inhibition : this compound inhibits DYRK1B-induced phosphorylation of cyclin D1 at Thr(286), which is essential for its degradation by the proteasome .

- Cell Cycle Arrest : The inhibition of DYRK1B by this compound leads to G1-phase cell cycle arrest in various cancer cell lines .

Efficacy in Cancer Models

This compound has been tested across various cancer types, demonstrating promising results in inhibiting tumor growth and inducing apoptosis.

Case Study: Liposarcoma

In a study involving liposarcoma cell lines SW872 and SW982, this compound treatment resulted in significant growth inhibition with IC50 values of 3.183 μM and 1.279 μM, respectively. The compound not only reduced cell viability but also decreased motility and induced apoptosis .

Table 1: Efficacy of this compound in Liposarcoma Cell Lines

| Cell Line | IC50 (μM) | Effect on Cell Viability | Induced Apoptosis |

|---|---|---|---|

| SW872 | 3.183 | Significant | Yes |

| SW982 | 1.279 | Significant | Yes |

Other Cancer Types

Research indicates that this compound also affects other cancer types where DYRK1B is overexpressed. For instance, studies have shown that targeting DYRK1B with this compound can suppress proliferation and migration in various solid tumors .

Structural Insights

Recent structural studies have provided insights into the binding interactions between this compound and DYRK1B. High-resolution crystal structures reveal that this compound binds effectively at the active site of DYRK1B, facilitating its role as a selective inhibitor. This structural understanding aids in the development of more selective inhibitors for potential therapeutic applications .

属性

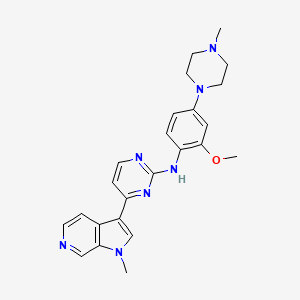

IUPAC Name |

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXTMKTGDARKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。